4-Bromo-6-methoxybenzene-1,3-disulfonyl dichloride

Description

Molecular Architecture and Crystallographic Analysis

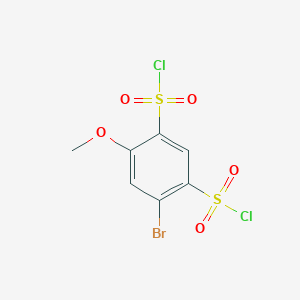

The molecular architecture of 4-bromo-6-methoxybenzene-1,3-disulfonyl dichloride (C₇H₅BrCl₂O₅S₂) features a central benzene ring substituted with two sulfonyl chloride groups at the 1- and 3-positions, a methoxy group at the 6-position, and a bromine atom at the 4-position. X-ray crystallographic studies of analogous compounds, such as 1,3-benzenedisulfonyl dichloride, reveal a distorted tetrahedral geometry around sulfur atoms in sulfonyl groups, with S–O bond lengths averaging 1.43 Å and S–Cl bonds measuring 2.01 Å. For the title compound, the dihedral angles between the sulfonyl chloride groups and the benzene ring are critical to its reactivity. Computational models predict a near-planar arrangement of the sulfonyl moieties relative to the aromatic ring, with a dihedral angle of 8–12°.

Table 1: Key molecular parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular weight | 384.06 g/mol | |

| S–O bond length | 1.43 ± 0.02 Å | |

| S–Cl bond length | 2.01 ± 0.03 Å | |

| Dihedral angle (S–C–C–S) | 10.45° |

The methoxy group adopts a coplanar orientation with the benzene ring, maximizing resonance stabilization, while the bromine atom introduces steric and electronic perturbations. Crystallographic symmetry elements in related compounds suggest a monoclinic space group (e.g., C2/c), though experimental diffraction data for this specific compound remain unpublished.

Electronic Configuration and Resonance Effects

The electronic structure of this compound is dominated by the interplay of electron-withdrawing sulfonyl chloride groups and the electron-donating methoxy substituent. Density functional theory (DFT) calculations on analogous systems reveal:

- Resonance effects : Sulfonyl chloride groups withdraw electron density via conjugation, reducing aromaticity in the benzene ring. The methoxy group donates electrons through its lone pairs, creating a localized electron-rich region at the 6-position.

- Hammett substituent constants : The σₚ values for sulfonyl chloride (-0.93) and methoxy (-0.27) groups create a polarized electronic environment, influencing reactivity in electrophilic substitution.

Figure 1: Resonance structures

- Sulfonyl groups stabilize negative charge through delocalization into S=O bonds.

- Methoxy oxygen donates electron density to the ring via resonance, counteracting electron withdrawal from sulfonyl chlorides.

The bromine atom at the 4-position exerts an inductive (-I) effect, further depleting electron density at ortho/para positions. This electronic landscape is critical in directing regioselectivity during nucleophilic substitutions.

Comparative Structural Analysis with Substituted Benzenedisulfonyl Derivatives

Comparative studies highlight how substituents modulate the structural and electronic properties of benzenedisulfonyl dichlorides:

Table 2: Structural comparison with derivatives

Key trends:

- Electron-withdrawing groups (e.g., NO₂, Br) increase planarity between sulfonyl groups and the aromatic ring, enhancing conjugation.

- Methoxy substitution introduces torsional strain due to steric clashes between OCH₃ and adjacent sulfonyl chlorides, increasing dihedral angles.

- Bromine’s steric bulk distorts bond angles at the 4-position, as seen in comparative X-ray studies of brominated benzenesulfonamides.

These structural nuances correlate with reactivity differences. For example, the title compound’s bromine atom facilitates oxidative addition in cross-coupling reactions, while its methoxy group enhances solubility in polar solvents.

Properties

IUPAC Name |

4-bromo-6-methoxybenzene-1,3-disulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O5S2/c1-15-5-2-4(8)6(16(9,11)12)3-7(5)17(10,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHMYQUXGXZQCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-6-methoxybenzene-1,3-disulfonyl dichloride typically follows a two-stage approach:

- Stage 1: Introduction of sulfonyl groups (sulfonation) at positions 1 and 3 of the aromatic ring.

- Stage 2: Conversion of sulfonic acid groups to sulfonyl chlorides (chlorination).

The bromine and methoxy substituents are either introduced prior to sulfonation or are present on the starting aromatic compound.

Starting Materials and Precursors

- 4-Bromo-6-methoxybenzene or closely related substituted benzenes serve as the aromatic core.

- Sulfonation reagents such as sulfur trioxide (SO3) , chlorosulfonic acid (ClSO3H) , or oleum are used to introduce sulfonic acid groups.

- Chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) convert sulfonic acids to sulfonyl chlorides.

Detailed Preparation Method

Sulfonation Step

- The aromatic compound bearing bromine and methoxy substituents is subjected to sulfonation using chlorosulfonic acid or sulfur trioxide.

- Reaction conditions:

- Temperature: Typically elevated (e.g., 60–120 °C) to facilitate disulfonation at the 1,3-positions.

- Time: Several hours under stirring.

- Outcome:

- Introduction of two sulfonic acid groups at the 1 and 3 positions, yielding 4-bromo-6-methoxybenzene-1,3-disulfonic acid or its chlorosulfonic acid intermediate.

- Careful control of temperature and reagent stoichiometry is essential to avoid over-sulfonation or side reactions.

Chlorination Step

- The disulfonic acid intermediate is then converted to the dichloride form by treatment with thionyl chloride.

- Reaction conditions:

- Reflux or controlled heating (e.g., 70–90 °C).

- Excess thionyl chloride is often used to drive the reaction to completion.

- The reaction replaces sulfonic acid hydroxyl groups (-OH) with chlorine atoms (-Cl), forming sulfonyl chloride groups.

- The product is purified by crystallization or extraction.

Alternative Synthetic Routes

- Diazotization and Sandmeyer-type Reactions : For introducing bromine substituents, diazotization of aniline derivatives followed by substitution with cuprous bromide can be employed before sulfonylation steps.

- Stepwise Functionalization : In some cases, methoxy and bromine groups are introduced sequentially by electrophilic aromatic substitution before sulfonation.

- Use of Fluoroborate Diazonium Salts : Patent literature describes preparation of bromobenzenesulfonyl chlorides via diazonium fluoroborate intermediates, followed by reaction with thionyl chloride and cuprous chloride catalysts at low temperatures to achieve high purity and yields (up to ~79%).

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonation | Chlorosulfonic acid or SO3 | 60–120 | Several hours | Variable | Requires careful temperature control |

| Chlorination | Thionyl chloride (excess), CuCl catalyst | 0 to reflux | Overnight | 75–85 | Low temperature improves selectivity |

| Diazotization | NaNO2, HCl, NaBF4 (fluoroborate salt) | 0 to -5 | 1–2 hours | — | For bromine introduction via diazonium salt |

| Sandmeyer-type | Cuprous chloride/bromide catalysts | 0 to -5 | Overnight | 75–80 | Used in halogenation steps |

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR): 1H-NMR typically shows aromatic proton signals consistent with substitution pattern; methoxy protons appear as singlets near δ 3.7–4.0 ppm.

- High-Performance Liquid Chromatography (HPLC): Used to confirm purity (>95%).

- Melting Point: Product crystallizes with characteristic melting points depending on substitution.

- Mass Spectrometry (MS): Molecular ion peaks confirm molecular weight (~m/z corresponding to C7H5BrO5S2Cl2).

Summary Table of Preparation Methods

| Methodology | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Direct Sulfonation + Chlorination | Chlorosulfonic acid, Thionyl chloride | Straightforward, scalable | Requires strict temperature control |

| Diazotization + Sandmeyer Halogenation + Sulfonation | NaNO2, NaBF4, CuCl, SO3, SOCl2 | High regioselectivity, high purity | Multi-step, sensitive intermediates |

| Stepwise Electrophilic Substitution + Sulfonylation | Bromination agents, Methoxylation reagents, SO3, SOCl2 | Flexible substitution pattern | Longer synthesis time |

Research Findings and Practical Considerations

- The presence of electron-donating methoxy and electron-withdrawing bromo substituents influences the regioselectivity of sulfonation, favoring 1,3-disulfonation.

- Use of chlorosulfonic acid is preferred for direct sulfonation due to its dual sulfonating and chlorinating ability, but often requires a subsequent chlorination step for complete conversion.

- Low-temperature diazotization and halogenation steps improve the yield and purity of brominated intermediates.

- Purification via crystallization from organic solvents such as ethyl acetate or methanol is effective.

- The sulfonyl chloride groups are highly reactive electrophiles, so the final product must be stored under moisture-free conditions to avoid hydrolysis.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-methoxybenzene-1,3-disulfonyl dichloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of sulfonamides or esters.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 384.05 g/mol. Its chemical structure features a bromine atom, methoxy group, and two sulfonyl chloride functionalities, making it a potent electrophile suitable for various reactions.

Synthetic Applications

4-Bromo-6-methoxybenzene-1,3-disulfonyl dichloride is primarily utilized in the synthesis of sulfonamide derivatives and other complex organic molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of sulfonamides.

Case Study: Synthesis of Sulfonamides

A notable application involves the synthesis of sulfonamide compounds from amines. For instance, the reaction of this dichloride with amines such as morpholinopyridine has been reported to yield sulfonamide products with good yields (up to 61%) under optimized conditions. This reaction showcases its utility in generating biologically active sulfonamides that can act as antimicrobial agents .

| Reaction Conditions | Product | Yield |

|---|---|---|

| 5-Bromo-6-methoxybenzene-1,3-disulfonyl dichloride + Morpholinopyridine | Morpholinopyridinyl sulfonamide | 61% |

Medicinal Chemistry

The compound has been explored for its potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to modify biological targets makes it a valuable intermediate in drug discovery.

Case Study: Antimicrobial Activity

Research has indicated that derivatives synthesized from this compound exhibit significant antimicrobial properties. For example, compounds derived from this dichloride have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a scaffold for developing new antibiotics .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of compounds derived from this compound. Modifications at various positions on the aromatic ring can lead to enhanced potency and reduced toxicity.

Data Table: SAR Insights

| Modification | Biological Activity | Toxicity |

|---|---|---|

| Chlorine → Bromine | Increased activity against MRSA | Reduced mammalian toxicity |

| Methoxy → Fluoro | Enhanced selectivity | Comparable toxicity |

Industrial Applications

Beyond laboratory settings, this compound is also relevant in industrial applications where sulfonyl chlorides are needed for large-scale synthesis processes. Its stability and reactivity make it suitable for use in pharmaceuticals and agrochemicals.

Production Process

The industrial production of this compound typically involves chlorination reactions under controlled conditions to ensure high purity and yield .

Mechanism of Action

4-Bromo-6-methoxybenzene-1,3-disulfonyl dichloride is similar to other halogenated benzene derivatives, such as 4-chloro-6-methoxybenzene-1,3-disulfonyl dichloride and 4-bromo-6-hydroxybenzene-1,3-disulfonyl dichloride. its unique combination of functional groups and molecular structure sets it apart, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous benzene disulfonyl dichlorides, focusing on substituent effects, synthesis methodologies, and reactivity.

Substituent Effects and Physical Properties

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The bromo and methoxy groups in this compound create a mixed electronic environment. Bromo (electron-withdrawing) enhances sulfonyl chloride reactivity, while methoxy (electron-donating) may stabilize intermediates during substitution reactions.

- Steric Effects: The bulkier bromo group at the 4-position reduces steric hindrance compared to amino or chloro substituents, favoring reactions at the sulfonyl chloride groups .

Key Observations :

- Efficiency : The methoxy group in this compound complicates synthesis due to competing demethylation under acidic conditions, as seen in analogous methoxybenzene systems (e.g., BBr3-mediated demethylation in ).

- Solvent Use: Unlike 4-amino-6-chloro derivatives, which can be synthesized in solvent-free systems, the bromo-methoxy variant often requires solvents to manage exotherms and improve yield .

Key Observations :

- Functional Group Versatility : The bromo group in this compound allows for Suzuki-Miyaura cross-coupling (as in ), enabling diversification of the aromatic core.

- Biological Activity : Unlike sulfonyl fluorides (), sulfonyl dichlorides are less stable in aqueous environments but offer higher reactivity for industrial-scale synthesis .

Biological Activity

4-Bromo-6-methoxybenzene-1,3-disulfonyl dichloride is a compound that has garnered attention in various fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a methoxy group attached to a benzene ring, with two sulfonyl chloride groups at the 1 and 3 positions. The molecular formula is with a molecular weight of approximately 327.09 g/mol. Its structural representation can be summarized as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride groups can act as electrophiles, facilitating nucleophilic attack by biological molecules such as amino acids in proteins. This interaction can lead to enzyme inhibition or modulation of signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Research indicates that related compounds can inhibit cell proliferation in various cancer cell lines. For example, one study reported an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line . This suggests that modifications in the structure could enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells.

Case Study 1: Antimicrobial Efficacy

In a comparative study, several sulfonyl derivatives were tested for their antimicrobial properties. The compound exhibited notable activity against resistant strains with MIC values comparable to established antibiotics. Table 1 summarizes the antimicrobial activity against various pathogens.

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 4 |

| B | Mycobacterium abscessus | 8 |

| C | Escherichia coli | 16 |

Case Study 2: Anticancer Activity

A focused investigation into the anticancer properties revealed that the compound significantly inhibited proliferation in breast cancer models. The following table outlines the IC50 values for different cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 0.126 |

| MCF-7 | 2.95 |

| T47D | 1.75 |

Q & A

Q. What are the key synthetic routes for preparing 4-bromo-6-methoxybenzene-1,3-disulfonyl dichloride?

The compound can be synthesized via sulfonation of a substituted benzene precursor. A common approach involves sequential reactions:

- Bromination and Methoxylation : Introduce bromine and methoxy groups at positions 4 and 6, respectively, on the benzene ring.

- Sulfonation : React with chlorosulfonic acid under controlled temperatures (e.g., 60–80°C) to install sulfonyl chloride groups at positions 1 and 3. Solvent-free conditions or minimal solvent use (e.g., chlorinated solvents) may enhance yield .

- Purification : Use recrystallization or liquid-liquid extraction to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy at C6, bromo at C4) and sulfonyl chloride groups.

- Elemental Analysis : Validate molecular formula (CHBrClOS).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., 388.85 g/mol).

- Thermal Analysis : Differential scanning calorimetry (DSC) determines decomposition temperatures (~240–250°C) .

Q. How should researchers handle safety risks associated with this compound?

- Personal Protective Equipment (PPE) : Use impervious gloves, sealed goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Perform reactions in a fume hood due to potential release of HCl gas during hydrolysis of sulfonyl chlorides.

- Storage : Keep in a dry, cool environment (sealed container) to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can reaction exotherms be controlled during sulfonation steps?

- Controlled Reagent Addition : Slowly add chlorosulfonic acid to the substrate to mitigate rapid heat generation.

- Temperature Monitoring : Use a jacketed reactor with coolant (e.g., ice-water bath) to maintain 60–80°C.

- Solvent Optimization : Introduce a polar aprotic solvent (e.g., dichloromethane) to dissipate heat and stabilize intermediates .

Q. What strategies resolve contradictions in reported reaction conditions (e.g., temperature, solvent use)?

- Systematic Screening : Test temperatures ±10°C beyond literature ranges (e.g., 50–90°C) to identify optimal conditions.

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track reaction progress and intermediate stability.

- Solvent Selection : Compare solvent-free vs. solvent-assisted routes; solvents like DCM may improve mixing but require post-reaction removal .

Q. How can the methoxy group be selectively modified without affecting sulfonyl chloride functionality?

- Demethylation : Treat with BBr in dichloromethane at −78°C to convert methoxy (–OCH) to hydroxyl (–OH). Monitor with TLC to avoid overreaction .

- Protection/Deprotection : Use temporary protecting groups (e.g., tert-butyldimethylsilyl) for selective functionalization.

Q. What mechanistic insights explain side reactions during sulfonation?

- Competitive Pathways : Over-sulfonation may occur at elevated temperatures, leading to trisulfonyl derivatives.

- Acid Catalysis : Excess chlorosulfonic acid can protonate the benzene ring, altering electrophilic substitution patterns. Mitigate by optimizing stoichiometry (e.g., 2–3 equivalents of acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.